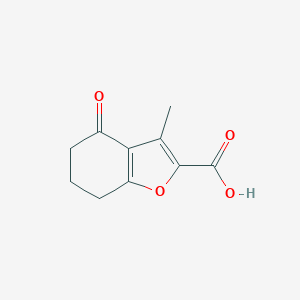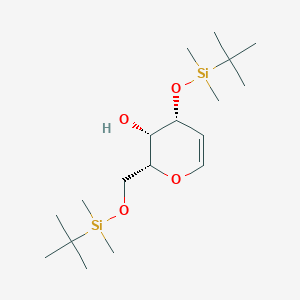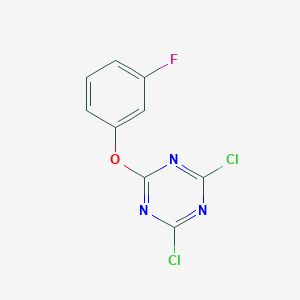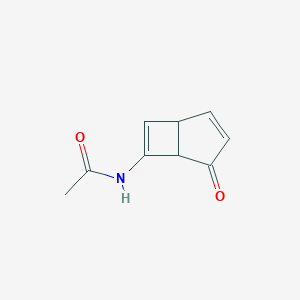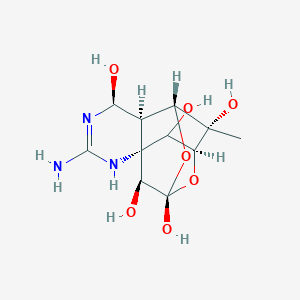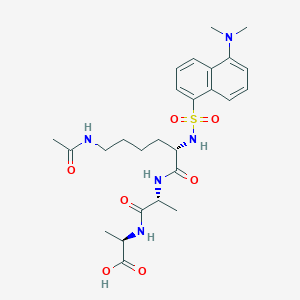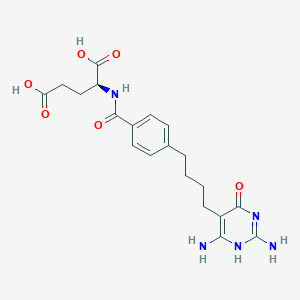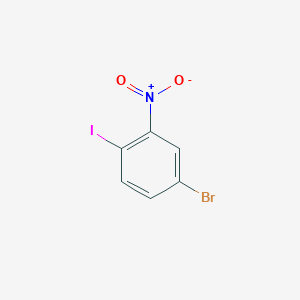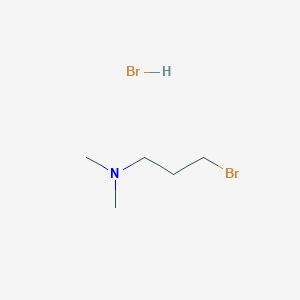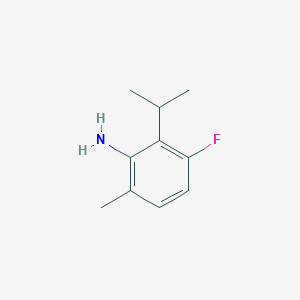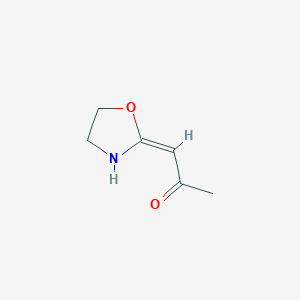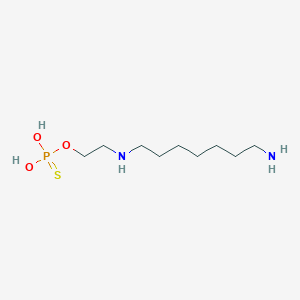![molecular formula C8H16O3 B038067 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol CAS No. 113778-66-8](/img/structure/B38067.png)
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol
Vue d'ensemble
Description
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol, also known as 2-(2-isopropyl-1,3-dioxolan-2-yl)ethanol, is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an ethanol group. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol typically involves the reaction of isopropylidene glycerol with ethylene oxide under acidic or basic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions, such as temperature, pressure, and the choice of catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over reaction parameters is maintained to ensure high efficiency and consistency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, ethers
Applications De Recherche Scientifique
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its dioxolane ring structure allows it to participate in ring-opening reactions, which can lead to the formation of new functional groups and molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Dioxolan-2-yl)ethan-1-ol: Similar structure but lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol: Contains a methyl group instead of an isopropyl group, leading to variations in its physical and chemical behavior.
Uniqueness
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol is unique due to its specific combination of a dioxolane ring and an isopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where specific structural features are required .
Propriétés
IUPAC Name |
2-(2-propan-2-yl-1,3-dioxolan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)8(3-4-9)10-5-6-11-8/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQYRZGYGAZRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCCO1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
